molecular formula C9H22OSSi B14381126 3-[Ethoxy(diethyl)silyl]propane-1-thiol CAS No. 88340-09-4

3-[Ethoxy(diethyl)silyl]propane-1-thiol

Cat. No.: B14381126
CAS No.: 88340-09-4
M. Wt: 206.42 g/mol
InChI Key: RKCRTGUXAZZTIR-UHFFFAOYSA-N
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Description

3-[Ethoxy(diethyl)silyl]propane-1-thiol is an organosilicon compound with the molecular formula C10H24OSSi It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further bonded to an ethoxy(diethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethoxy(diethyl)silyl]propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with ethoxy(diethyl)silane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[Ethoxy(diethyl)silyl]propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Propane derivatives.

    Substitution: Various substituted silylpropane derivatives.

Scientific Research Applications

3-[Ethoxy(diethyl)silyl]propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Ethoxy(diethyl)silyl]propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The ethoxy(diethyl)silyl group provides additional stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxydimethylsilyl)propane-1-thiol
  • 3-(Trimethoxysilyl)propane-1-thiol
  • 3-(Ethoxydimethylsilyl)propane-1-amine

Uniqueness

3-[Ethoxy(diethyl)silyl]propane-1-thiol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the thiol and ethoxy(diethyl)silyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

88340-09-4

Molecular Formula

C9H22OSSi

Molecular Weight

206.42 g/mol

IUPAC Name

3-[ethoxy(diethyl)silyl]propane-1-thiol

InChI

InChI=1S/C9H22OSSi/c1-4-10-12(5-2,6-3)9-7-8-11/h11H,4-9H2,1-3H3

InChI Key

RKCRTGUXAZZTIR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC)(CC)CCCS

Origin of Product

United States

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